N-叔丁基环丙烷磺酰胺

描述

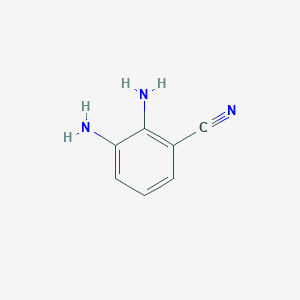

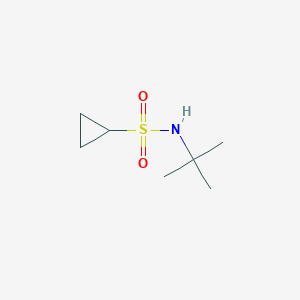

“N-tert-Butylcyclopropanesulfonamide” is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.2645 . It is also known by other names such as “Cyclopropanesulfonamide, N-(1,1-dimethylethyl)-”, “N-TERT-BUTYLCYCLOPROPANESULFONAMIDE”, and “Cyclopropanesulfonic Acid tert-butylamide” among others .

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes “N-tert-Butylcyclopropanesulfonamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . This method is efficient, mild, and inexpensive . Another approach involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis

The molecular structure of “N-tert-Butylcyclopropanesulfonamide” can be analyzed using tools like MolView . The structural formula editor in MolView allows for the conversion of the molecule into a 3D model .Physical And Chemical Properties Analysis

“N-tert-Butylcyclopropanesulfonamide” has a density of 1.1±0.1 g/cm3, a boiling point of 255.4±23.0 °C at 760 mmHg, and a refractive index of 1.492 . Its molar refractivity is 44.9±0.4 cm3, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用

Asymmetric Synthesis of Amines

N-tert-Butylcyclopropanesulfonamide derivatives, such as N-tert-butanesulfinyl imines, are integral in the asymmetric synthesis of amines. These compounds facilitate the addition of various nucleophiles and serve as powerful chiral directing groups. This methodology is efficient for synthesizing a wide array of amines, including amino acids and amino alcohols, offering significant potential in the creation of biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Chiral Diene Ligands and Asymmetric Catalysis

N-tert-Butylcyclopropanesulfonamide and its derivatives also find use in asymmetric chemical transformations. Chiral N-tert-butanesulfinyl imines and diene ligands with specific skeletons are utilized in asymmetric catalysis, showing promising applications in synthesizing chiral compounds (Dong et al., 2015).

Microwave-Assisted Reactions for Amine Synthesis

Innovative microwave-assisted reactions of N-tert-butanesulfinyl aldimines have been developed for the rapid synthesis of biologically significant amine-containing compounds. These reactions demonstrate the versatility and efficiency of N-tert-butylcyclopropanesulfonamide derivatives in synthesizing complex organic molecules (Schenkel & Ellman, 2004).

Stereoselective Cyclization of N-Alkenylamides

N-tert-Butylcyclopropanesulfonamide derivatives, when used in reactions involving N-alkenylamides, can lead to the stereoselective formation of various N-heterocycles. This method has been shown to produce saturated N-heterocycles with high yield and complete stereoselectivity, highlighting the compound's versatility in organic synthesis (Minakata et al., 2006).

Cycloaddition Reactions for Cyclic Sulfoximines

N-tert-Butylcyclopropanesulfonamide derivatives participate in unique cycloaddition reactions with arynes, leading to the synthesis of cyclic sulfoximines. This method offers a stereoselective approach to synthesize these compounds, which are valuable in various chemical transformations (Ye et al., 2014).

Protected 1,2-Amino Alcohols Synthesis

The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines has been achieved with high yields and diastereoselectivities. This method is significant for synthesizing a variety of organometallic reagents, demonstrating the compound's role in producing complex organic structures (Tang, Volkman, & Ellman, 2001).

未来方向

属性

IUPAC Name |

N-tert-butylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZIZFSBVOHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626264 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylcyclopropanesulfonamide | |

CAS RN |

630421-42-0 | |

| Record name | N-tert-Butylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)